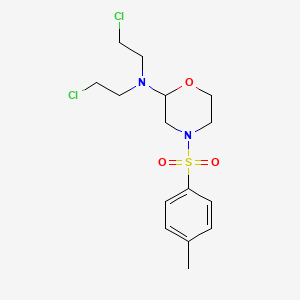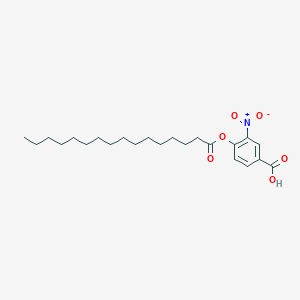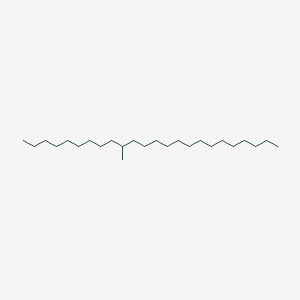
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of hydroxyl, hydroxymethyl, and methoxy groups attached to a benzopyran ring, making it a unique and versatile molecule in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction typically involves the use of 6,7-dimethoxy-2-hydroxyacetophenone and formaldehyde under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarins.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. The compound can inhibit specific enzymes, leading to the modulation of biochemical pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytogenin (8-Hydroxy-3-hydroxymethyl-6-methoxyisocoumarin): Shares similar structural features but differs in the position and number of methoxy groups.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position but lacks the methoxy and hydroxymethyl groups.
Uniqueness
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one is unique due to the presence of both hydroxymethyl and methoxy groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64013-41-8 |
|---|---|
Molekularformel |
C12H12O6 |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
8-hydroxy-3-(hydroxymethyl)-6,7-dimethoxyisochromen-1-one |
InChI |
InChI=1S/C12H12O6/c1-16-8-4-6-3-7(5-13)18-12(15)9(6)10(14)11(8)17-2/h3-4,13-14H,5H2,1-2H3 |
InChI-Schlüssel |
WDOIWJNHSCUKKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C=C(OC2=O)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)



![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)





